

The Chemical Architecture and Toxicological Profile of Jacoline: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Jacoline*

Cat. No.: B191633

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacoline is a naturally occurring pyrrolizidine alkaloid found in certain plant species of the *Senecio* genus. As a member of this class of compounds, **Jacoline** is recognized for its potential hepatotoxicity, which poses a risk to both livestock and humans through contamination of the food chain. This technical guide provides a comprehensive overview of the chemical structure of **Jacoline**, summarizes its known physicochemical and toxicological properties, details experimental methodologies for its isolation and characterization, and elucidates the proposed signaling pathway of its toxicity. This document is intended to serve as a core resource for professionals in toxicology, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Jacoline is a macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a necine base, which is a derivative of pyrrolizidine, esterified with a necic acid. The systematic IUPAC name for **Jacoline** is (1*R*,4*R*,6*R*,7*S*,17*R*)-4,7-dihydroxy-4-[(1*R*)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.0^{14,17}]heptadec-11-ene-3,8-dione.

The structural and physicochemical properties of **Jacoline** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₇ NO ₇	[1]
Molecular Weight	369.41 g/mol	[1]
CAS Registry Number	480-76-2	[1]
Physical Description	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Canonical SMILES	C[C@@H]1C--INVALID-LINK-- (--INVALID-LINK--O)O	
IUPAC Name	(1R,4R,6R,7S,17R)-4,7- dihydroxy-4-[(1R)-1- hydroxyethyl]-6,7-dimethyl-2,9- dioxa-14- azatricyclo[9.5.1.0 ^{14,17}]heptade c-11-ene-3,8-dione	

Quantitative Toxicological Data

Direct quantitative toxicity data, such as LD₅₀ or IC₅₀ values for **Jacoline**, are not extensively reported in the literature. However, the acute toxicity of pyrrolizidine alkaloids as a class has been studied. The table below presents the general toxicity range for this class of compounds.

Toxicity Metric	Value Range (mg/kg body weight)	Animal Model	Notes	Reference
Acute LD50	34 - 300	Rat	General range for most pyrrolizidine alkaloids considered significant for human health.	[2]

Experimental Protocols

The isolation and structural elucidation of **Jacoline** from its natural sources, such as *Senecio cannabifolius* var. *integrifolius*, involve a series of chromatographic and spectroscopic techniques.[1]

Isolation and Purification of Jacoline

A representative protocol for the isolation and purification of **Jacoline** is as follows:

- Extraction:
 - Air-dried and powdered plant material (e.g., aerial parts of *Senecio cannabifolius* var. *integrifolius*) is extracted exhaustively with methanol at room temperature.
 - The methanolic extract is concentrated under reduced pressure to yield a crude residue.
- Acid-Base Partitioning:
 - The crude residue is suspended in 2% aqueous sulfuric acid and filtered.
 - The acidic solution is washed with diethyl ether to remove non-alkaloidal compounds.
 - The aqueous layer is then made alkaline (pH 9-10) with aqueous ammonia.

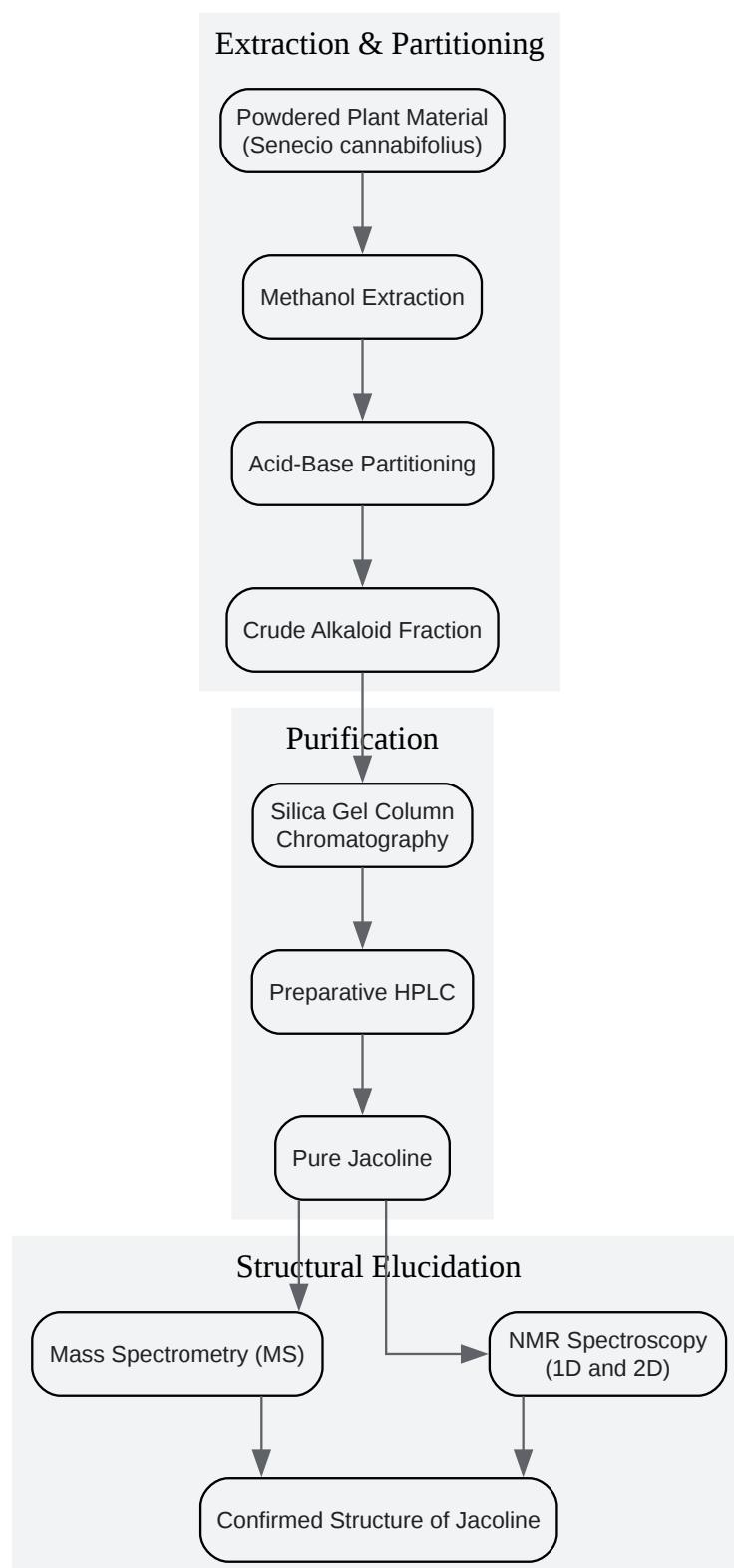
- The alkaline solution is extracted repeatedly with chloroform to partition the alkaloids into the organic phase.
- The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated to yield a crude alkaloid fraction.
- Chromatographic Separation:
 - The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
 - Fractions are collected and monitored by thin-layer chromatography (TLC) using Dragendorff's reagent for alkaloid visualization.
 - Fractions containing compounds with similar TLC profiles are combined.
 - Further purification is achieved through repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure **Jacoline**.

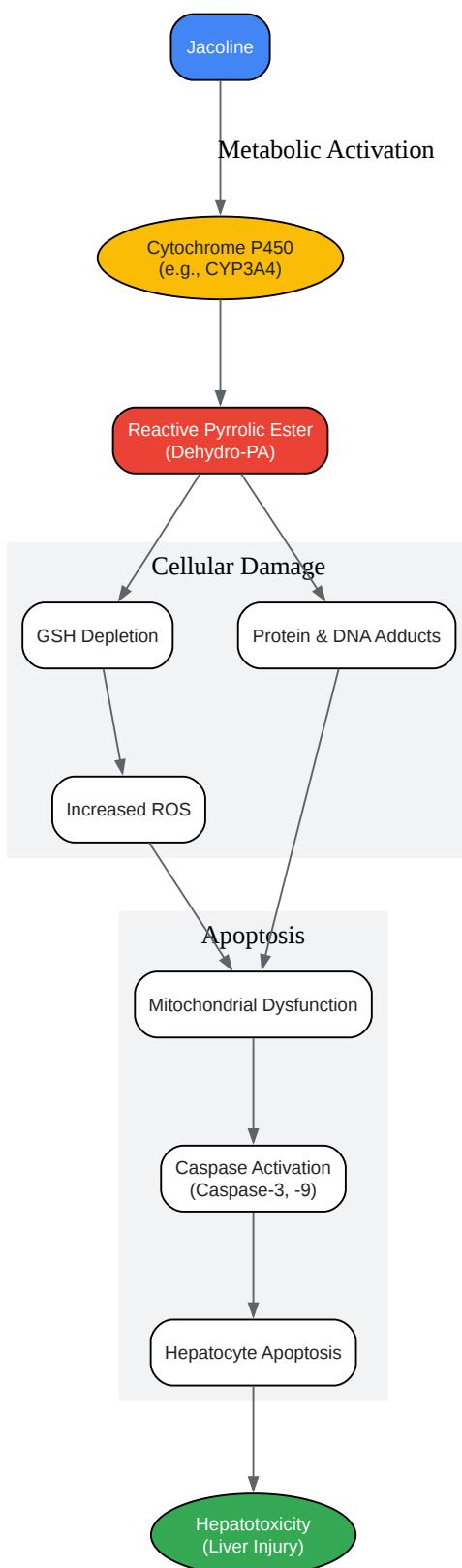
Structural Elucidation

The chemical structure of **Jacoline** is determined through a combination of spectroscopic methods:

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR and ^{13}C NMR spectra provide information on the proton and carbon framework of the molecule.
 - 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule and confirm the final structure.
 - Known ^{13}C NMR chemical shifts for **Jacoline** are available in spectral databases.[\[3\]](#)

The workflow for the isolation and structural elucidation of **Jacoline** can be visualized as follows:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Pyrrolizidine alkaloids of *Senecio cannabifolius* var. *integrifolius*] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [The Chemical Architecture and Toxicological Profile of Jacoline: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191633#what-is-the-chemical-structure-of-jacoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

